molecular formula C23H21FN4O2S2 B278115 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

カタログ番号 B278115
分子量: 468.6 g/mol
InChIキー: QYFLWZPFGARIBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to apoptosis (programmed cell death) of cancer cells and prevents the development of drug resistance.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to have minimal toxicity and side effects in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound also has good oral bioavailability, which makes it suitable for oral administration in clinical settings. However, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has limited solubility in water, which can affect its formulation and delivery. The compound also has a relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. One potential application is in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, the clinical efficacy and safety of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea need to be further evaluated in larger clinical trials to determine its potential as a treatment for various types of cancers.
Conclusion:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancers. The compound has a selective mechanism of action, good oral bioavailability, and minimal toxicity in preclinical studies. However, further research is needed to fully understand the pharmacokinetics and clinical efficacy of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The future development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea will depend on the results of ongoing clinical trials and further preclinical studies.

合成法

The synthesis of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves a series of chemical reactions that start with the coupling of 4-(2-fluorobenzoyl) piperazine and 4-nitrophenyl isocyanate. The resulting product is then subjected to reduction and coupling with 2-thiophenecarboxylic acid chloride to form N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The synthesis method has been optimized to improve the yield and purity of the compound.

科学的研究の応用

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

特性

分子式

C23H21FN4O2S2

分子量

468.6 g/mol

IUPAC名

N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21FN4O2S2/c24-19-5-2-1-4-18(19)22(30)28-13-11-27(12-14-28)17-9-7-16(8-10-17)25-23(31)26-21(29)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31)

InChIキー

QYFLWZPFGARIBN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。